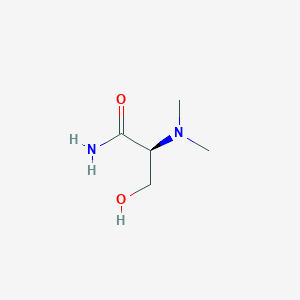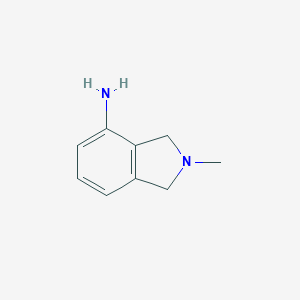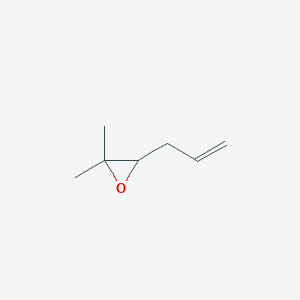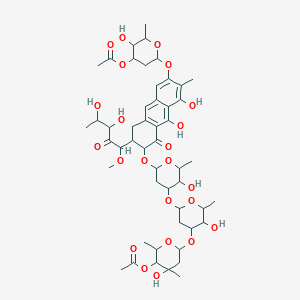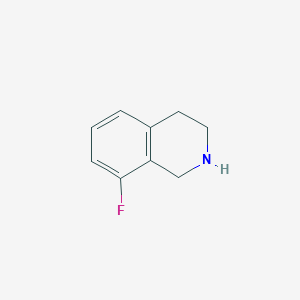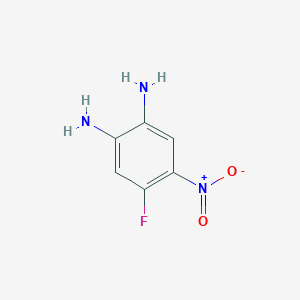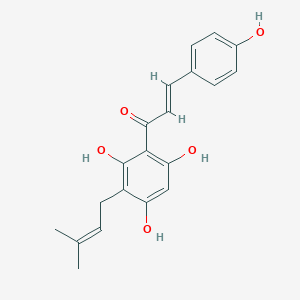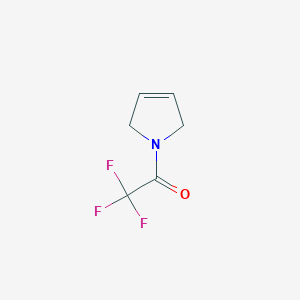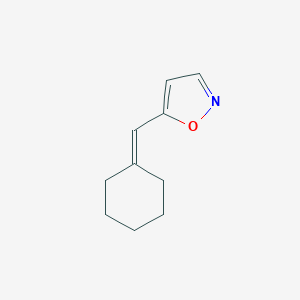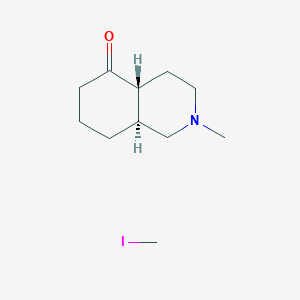
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a pharmacological tool to investigate the function of specific neurotransmitter receptors.
Mechanism of Action
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide acts as a competitive antagonist of the muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of the natural agonist, acetylcholine. By blocking the receptor, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide can be used to study the downstream effects of muscarinic receptor activation.
Biochemical and Physiological Effects:
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide has a number of biochemical and physiological effects. By blocking the muscarinic acetylcholine receptor, it can affect a variety of physiological processes such as cognition, memory, and motor control. It has also been shown to have analgesic effects, possibly through its actions on the dopamine and serotonin receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is its specificity for the muscarinic acetylcholine receptor. This allows researchers to study the downstream effects of muscarinic receptor activation without interference from other neurotransmitter systems. However, one limitation of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is that it is a synthetic compound and may not accurately reflect the effects of natural agonists on the receptor.
Future Directions
There are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide. One area of interest is the development of new compounds that can selectively target specific subtypes of the muscarinic acetylcholine receptor. Another area of interest is the investigation of the analgesic effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide and the potential for developing new pain medications based on its mechanism of action. Additionally, researchers may investigate the effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide on other physiological processes beyond cognition, memory, and motor control.
In conclusion, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for the muscarinic acetylcholine receptor makes it a valuable tool for investigating the downstream effects of receptor activation. While there are limitations to its use, there are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide.
Synthesis Methods
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is synthesized by reacting 2-methyl-1,2,3,4-tetrahydroisoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields a quaternary ammonium salt, which is then purified by recrystallization.
Scientific Research Applications
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is widely used in scientific research as a pharmacological tool to investigate the function of specific neurotransmitter receptors. This compound is particularly useful for studying the muscarinic acetylcholine receptor, which is involved in a variety of physiological processes such as cognition, memory, and motor control. Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is also used to study the function of other neurotransmitter receptors such as the dopamine receptor and the serotonin receptor.
properties
CAS RN |
122629-20-3 |
|---|---|
Product Name |
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide |
Molecular Formula |
C11H20INO |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
(4aR,8aS)-2-methyl-1,3,4,4a,6,7,8,8a-octahydroisoquinolin-5-one;iodomethane |
InChI |
InChI=1S/C10H17NO.CH3I/c1-11-6-5-9-8(7-11)3-2-4-10(9)12;1-2/h8-9H,2-7H2,1H3;1H3/t8-,9-;/m1./s1 |
InChI Key |
GRLWEFQPKDRHFC-VTLYIQCISA-N |
Isomeric SMILES |
CN1CC[C@@H]2[C@@H](C1)CCCC2=O.CI |
SMILES |
CN1CCC2C(C1)CCCC2=O.CI |
Canonical SMILES |
CN1CCC2C(C1)CCCC2=O.CI |
Other CAS RN |
122629-20-3 |
synonyms |
octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide OMT-isoquinolone methiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



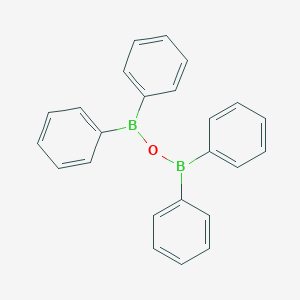
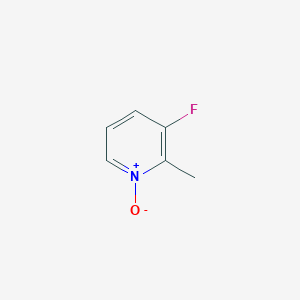
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)
![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
